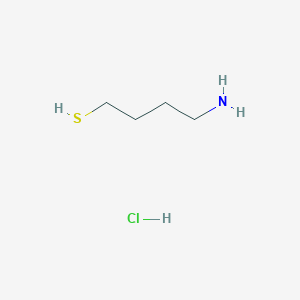

4-Aminobutane-1-thiol hydrochloride

描述

4-Aminobutane-1-thiol hydrochloride is an organic compound with the molecular formula C₄H₁₂ClNS. It is a thiol derivative with an amino group attached to the fourth carbon of the butane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-aminobutane-1-thiol involves the reaction of 2-(4-bromobutyl)isoindoline-1,3-dione with potassium thioacetate in anhydrous tetrahydrofuran (THF). The mixture is refluxed for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production of 4-aminobutane-1-thiol hydrochloride typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

4-Aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: Thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

4-Aminobutane-1-thiol hydrochloride is a chemical compound utilized across various scientific fields, including chemistry, biology, medicine, and industry. Its applications stem from its thiol and amino groups, which facilitate disulfide bond formation, hydrogen bonding, and nucleophilic reactions.

Scientific Research Applications

Chemistry

- Organic Synthesis: this compound serves as a building block in organic synthesis.

- Coordination Chemistry: It functions as a ligand in coordination chemistry.

Biology

- Enzyme Mechanisms: This compound is used in studying enzyme mechanisms and protein modifications. It interacts with enzymes like cysteine proteases, forming intramolecular disulfide bonds with the active sites, which can lead to enzyme inhibition or activation.

- Cellular Processes: this compound affects cell signaling pathways, gene expression, and cellular metabolism. It influences cellular processes, including apoptosis, protein degradation, and signal transduction by affecting the activity of cysteine proteases.

Medicine

- Therapeutic Properties: It is investigated for potential therapeutic properties and as a precursor for drug development.

Industry

- Specialty Chemicals and Materials: Utilized in the production of specialty chemicals and materials.

- Nanotechnology: It has applications in nanotechnology .

Reactions

作用机制

The mechanism of action of 4-aminobutane-1-thiol hydrochloride involves its thiol and amino groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The amino group can participate in hydrogen bonding and nucleophilic reactions, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

4-Aminobutane-1-thiol: The non-hydrochloride form of the compound.

3-Aminopropane-1-thiol: A shorter chain analog.

5-Aminopentane-1-thiol: A longer chain analog.

Uniqueness

4-Aminobutane-1-thiol hydrochloride is unique due to its specific chain length and the presence of both thiol and amino functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

生物活性

4-Aminobutane-1-thiol hydrochloride, a compound with the molecular formula , exhibits significant biological activity due to its unique structural features, particularly the presence of both amino and thiol functional groups. This compound plays a vital role in various biochemical reactions and has been extensively studied for its interactions with proteins, enzymes, and cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with enzymes, particularly cysteine proteases. This interaction involves the formation of disulfide bonds at the active sites of these enzymes, which can lead to either inhibition or activation of enzymatic activity.

| Property | Description |

|---|---|

| Molecular Weight | 129.66 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino (-NH2), Thiol (-SH) |

| Reactivity | Forms disulfides, participates in nucleophilic reactions |

Cellular Effects

This compound influences various cellular processes, including:

- Cell Signaling Pathways : It modulates signaling pathways that are crucial for cell proliferation and apoptosis.

- Gene Expression : The compound can affect the transcriptional activity of genes involved in metabolic processes.

- Cellular Metabolism : It plays a role in metabolic pathways by interacting with key enzymes .

Molecular Mechanism

The mechanism of action involves binding interactions facilitated by the thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amino group participates in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of various proteins and enzymes, leading to diverse biological effects.

Research Applications

This compound has been utilized in several research domains:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for enzyme mechanism studies and protein modifications.

- Medicine : Explored for potential therapeutic applications, including drug development.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited cysteine proteases by forming stable disulfide bonds at their active sites. This inhibition was shown to affect apoptosis pathways in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of aminothiols, including this compound, exhibited antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis through thiol group interactions was highlighted as a mechanism for its antibacterial effects .

常见问题

Basic Research Questions

Q. What are the recommended chromatographic methods for assessing the purity of 4-Aminobutane-1-thiol hydrochloride?

Thin-layer chromatography (TLC) can be optimized using silica gel as the stationary phase and a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Detection involves spraying with triketohydrindene/cadmium reagent and heating to visualize amino-containing compounds . For quantitative purity analysis, reverse-phase HPLC with a C18 column and UV detection (e.g., 207 nm) is recommended, following calibration with linear regression models (e.g., Y = 151.8532X - 1.3918, r = 0.9999) .

Q. How should researchers characterize the structural identity of this compound?

Use a combination of spectroscopic techniques:

- Infrared (IR) spectroscopy to confirm functional groups (e.g., -SH, -NH2, and HCl salt vibrations). Reference databases like NIST Chemistry WebBook provide comparative spectral data for related aminothiol compounds .

- Nuclear Magnetic Resonance (NMR) to resolve proton environments (e.g., δ 1.5–2.5 ppm for CH2 groups adjacent to -SH and -NH2).

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Based on analogous hydrochloride compounds:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards) .

- Store at 0–6°C in airtight containers to prevent degradation .

- Work in a fume hood due to potential HCl vapor release during decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between TLC and HPLC purity assessments?

Contradictions may arise from detection limits (TLC spots vs. HPLC peaks) or matrix interference. Validate methods by:

- Comparing limit of detection (LOD) for both techniques (e.g., TLC detects ≥0.5 mg/mL impurities, while HPLC identifies trace levels) .

- Analyzing spiked samples to assess recovery rates (target: 98–102%) and precision (RSD <2%) .

- Cross-referencing with orthogonal methods like ion-exchange chromatography for charged species.

Q. What strategies optimize the synthesis of this compound for high yield and minimal byproducts?

- Reaction Design : Use a thiol-amine coupling reaction under inert atmosphere (N2/Ar) to prevent oxidation of -SH groups.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor by TLC to confirm intermediate conversion .

- Quality Control : Validate synthetic batches using NMR to quantify residual solvents and elemental analysis to confirm HCl stoichiometry.

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxidation of -SH to disulfides) .

- Analytical Monitoring : Use HPLC to track impurity profiles over time and quantify degradation products (e.g., disulfides at Rt 8–10 min) .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.

Q. What methodologies validate this compound as a reference standard for pharmacological studies?

- Traceability : Compare against pharmacopeial standards (e.g., USP/EP) using validated HPLC or NMR methods .

- Uncertainty Analysis : Calculate measurement uncertainty for purity (e.g., ±0.5% via triplicate assays) .

- Documentation : Comply with ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness .

Q. Methodological Considerations for Data Contradictions

- Reproducibility Challenges : If batch-to-batch variability occurs, conduct elemental analysis (C, H, N, S) to confirm stoichiometry and rule out synthesis inconsistencies.

- Conflicting Spectra : Cross-validate IR/NMR data with deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) to isolate solvent or salt effects .

属性

IUPAC Name |

4-aminobutane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c5-3-1-2-4-6;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJZMUQZPYGLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594284 | |

| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-39-2 | |

| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。